molecular formula C16H22O11 B12902121 1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose CAS No. 40031-23-0

1,2,3,5,6-penta-O-acetyl-beta-D-glucofuranose

Cat. No.: B12902121
CAS No.: 40031-23-0
M. Wt: 390.34 g/mol
InChI Key: JRZQXPYZEBBLPJ-IBEHDNSVSA-N
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Description

(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and multiple acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicine, (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate has potential applications in drug development. Its ability to undergo various chemical modifications makes it a candidate for designing new therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its acetoxy groups provide sites for further chemical modifications, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R)-5-(®-1,2-Dihydroxyethyl)tetrahydrofuran-2,3,4-triyl triacetate
  • (2S,3R,4S,5R)-5-(®-1,2-Dimethoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate

Uniqueness

(2S,3R,4S,5R)-5-(®-1,2-Diacetoxyethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups

Properties

CAS No.

40031-23-0

Molecular Formula

C16H22O11

Molecular Weight

390.34 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2R,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1

InChI Key

JRZQXPYZEBBLPJ-IBEHDNSVSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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